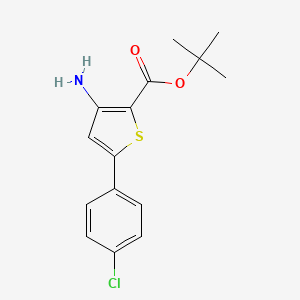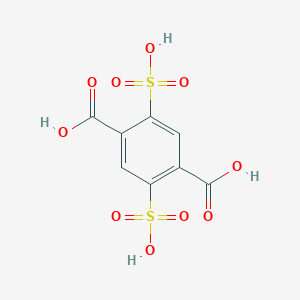
2,5-Disulfoterephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Disulfoterephthalic acid, also known as 1,4-Benzenedicarboxylic acid, 2,5-disulfo-, is an organic compound with the molecular formula C8H6O10S2 and a molecular weight of 326.26 g/mol . This compound is characterized by the presence of two sulfonic acid groups attached to the benzene ring at the 2 and 5 positions, along with two carboxylic acid groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Disulfoterephthalic acid typically involves the sulfonation of terephthalic acid. One common method includes the reaction of terephthalic acid with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity terephthalic acid and sulfuric acid, with precise control over reaction temperature and time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Disulfoterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives with modified functional groups .
Scientific Research Applications
2,5-Disulfoterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,5-Disulfoterephthalic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with various substrates, influencing their reactivity and stability. The compound’s effects are mediated through its ability to participate in multiple chemical reactions, thereby modifying the properties of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxyterephthalic acid: Contains hydroxyl groups instead of sulfonic acid groups, leading to different reactivity and applications.
Uniqueness
2,5-Disulfoterephthalic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6O10S2 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,5-disulfoterephthalic acid |
InChI |
InChI=1S/C8H6O10S2/c9-7(10)3-1-5(19(13,14)15)4(8(11)12)2-6(3)20(16,17)18/h1-2H,(H,9,10)(H,11,12)(H,13,14,15)(H,16,17,18) |
InChI Key |
YLYNKCXTUZRNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


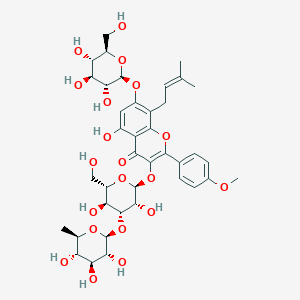
![4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13027379.png)
![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
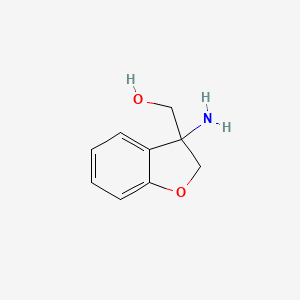
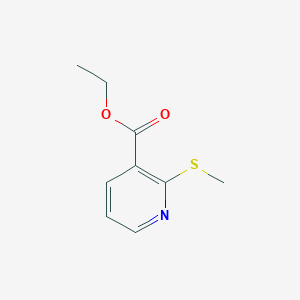
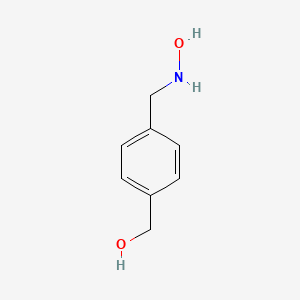
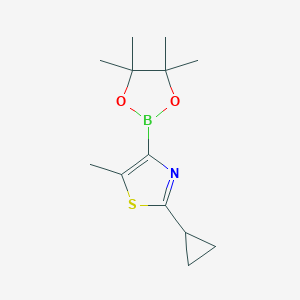

![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
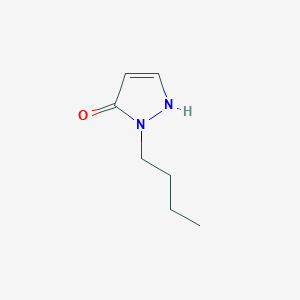
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
